Chiral Intermediate Specification: Essential for Niraparib Synthesis
3-Phenylpiperidine, specifically the (S)-enantiomer, serves as a mandatory chiral intermediate in the synthesis of niraparib, a clinically approved PARP inhibitor [1]. The patented synthetic route for niraparib explicitly requires (S)-3-phenylpiperidine for the construction of chiral intermediates alpha, beta, and gamma; racemic 3-phenylpiperidine or alternative phenylpiperidine regioisomers (2- or 4-phenylpiperidines) are structurally incompatible with this reaction sequence and cannot be substituted [1]. In contrast, 4-phenylpiperidines are primarily utilized as opioid pharmacophores and D2 ligands, while 2-phenylpiperidine derivatives have been optimized for NK1 receptor targeting [2]. The 3-phenyl regioisomer thus occupies a unique and irreplaceable position in this specific industrial synthetic application.
| Evidence Dimension | Synthetic utility in niraparib manufacturing |
|---|---|
| Target Compound Data | (S)-3-Phenylpiperidine: Required chiral intermediate; racemic 3-phenylpiperidine: Suitable as starting material for resolution to (S)-enantiomer |
| Comparator Or Baseline | 2-Phenylpiperidine and 4-Phenylpiperidine: Structurally incompatible; cannot serve as intermediates in the patented niraparib synthesis route |
| Quantified Difference | Not applicable (binary compatibility) |
| Conditions | Patented synthetic route for niraparib (WO2019165981A1) requiring specific 3-substituted phenylpiperidine scaffold with defined stereochemistry |
Why This Matters
For procurement supporting niraparib or related PARP inhibitor manufacturing, only the 3-phenylpiperidine scaffold (and specifically its resolved enantiomers) fulfills the structural and stereochemical requirements of the validated synthetic pathway; alternative regioisomers are chemically excluded.
- [1] WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. World Intellectual Property Organization, 2019. View Source
- [2] Wikström H, et al. N-substituted 1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolines and 3-phenylpiperidines: effects on central dopamine and sigma receptors. J Med Chem. 1987;30(12):2169-2174. View Source
